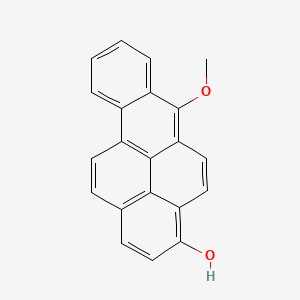
Benzo(a)pyren-3-ol, 6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-3-ol, 6-methoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter. Benzo(a)pyrene and its derivatives are of significant interest due to their potential carcinogenic properties and their role in environmental pollution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyren-3-ol, 6-methoxy-, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include:
Reduction and Dehydration: This method involves the reduction of pyrene derivatives followed by dehydration and dehydrogenation to form the desired compound.
Transannular Ring Closures: This approach involves the cyclization of biphenyl intermediates to form the pyrene nucleus with the desired substitution pattern.
Industrial Production Methods
the general principles of PAH synthesis, such as high-temperature pyrolysis of organic materials, may be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-3-ol, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution is common, especially at the activated positions of the pyrene nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated and halogenated derivatives of benzo(a)pyren-3-ol, 6-methoxy-, which can have different biological and chemical properties .
Scientific Research Applications
Benzo(a)pyren-3-ol, 6-methoxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its interactions with biological systems helps understand the mechanisms of PAH-induced carcinogenesis.
Medicine: It serves as a reference compound in toxicology studies to evaluate the effects of PAHs on human health.
Industry: Its derivatives are used in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of benzo(a)pyren-3-ol, 6-methoxy- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can covalently bind to DNA, leading to mutations and potentially cancer. The compound primarily targets the cytochrome P450 enzymes, particularly CYP1A1, which are involved in its metabolic activation .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structure but different reactivity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical and biological properties.
Uniqueness
Benzo(a)pyren-3-ol, 6-methoxy- is unique due to its specific substitution pattern, which influences its reactivity and biological interactions. The presence of the methoxy group can alter its metabolic pathways and the types of DNA adducts formed, potentially affecting its carcinogenic potential .
Properties
CAS No. |
62327-78-0 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
6-methoxybenzo[a]pyren-3-ol |
InChI |
InChI=1S/C21H14O2/c1-23-21-15-5-3-2-4-13(15)14-8-6-12-7-11-18(22)16-9-10-17(21)20(14)19(12)16/h2-11,22H,1H3 |
InChI Key |
ZRYIFFZCYUYQLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C5=CC=CC=C51)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















